molecular formula C21H21ClN2O3 B2481995 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 1903165-56-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2481995
CAS No.: 1903165-56-9
M. Wt: 384.86
InChI Key: HUZNZPNMUMKUJW-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the oxazepine ring. One common route involves the cyclization of a chlorinated benzoyl chloride derivative with an appropriate amine, followed by steps to introduce the oxo group at position 3. The ethyl side chain can be appended through alkylation reactions, using standard organic chemistry protocols.

Industrial Production Methods: On an industrial scale, multi-step processes are optimized for maximum yield and purity. High-pressure reactors, stringent temperature controls, and catalytic hydrogenation steps are commonly employed. For instance, a palladium-catalyzed coupling reaction might be used to introduce the phenylcyclopropane unit, ensuring regioselectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative cleavage at the oxo group.

  • Reduction: The oxo group can be reduced to a hydroxyl group under mild reducing conditions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Application of LiAlH4 (Lithium aluminium hydride) for reducing the carbonyl group.

  • Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products:

  • From oxidation: Derivatives with altered electronic properties.

  • From reduction: Secondary alcohols.

  • From substitution: Compounds with diverse side chains enhancing biological activity.

Scientific Research Applications

  • As an intermediate in the synthesis of complex organic molecules.

  • A catalyst or reagent in specialized chemical reactions.

Biology and Medicine:

  • Potential use as a therapeutic agent given its structural complexity.

  • Exploration as an anticancer or antiviral compound due to the presence of the oxazepine ring.

  • Investigations into its role as an enzyme inhibitor or receptor modulator.

  • Use in the development of new materials or polymers.

  • Application in the synthesis of agrochemicals.

5. Mechanism of Action: The compound's mechanism of action is largely determined by its ability to interact with biological macromolecules. The oxazepine ring can participate in hydrogen bonding and Van der Waals interactions with proteins, altering their conformation or inhibiting their activity. Molecular targets might include enzymes or receptors with key roles in disease pathways. Pathways modulated could involve signal transduction cascades or metabolic processes.

6. Comparison with Similar Compounds: When compared to similar oxazepine-based compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide stands out due to its unique cyclopropane carboxamide group. This unique feature enhances its stability and broadens its spectrum of reactivity. Similar compounds might include:

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carboxamides.

  • Phenyl-substituted oxazepines.

  • Other halogenated benzoxazepines.

Each similar compound provides a distinct set of properties, but our target molecule’s complex and multifaceted nature offers unique advantages for scientific investigation.

And there you have it—a comprehensive exploration of your molecule in all its intricate glory. Who knew a string of chemical components could be so fascinating?

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c22-17-6-7-18-15(12-17)13-24(19(25)14-27-18)11-10-23-20(26)21(8-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZNZPNMUMKUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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